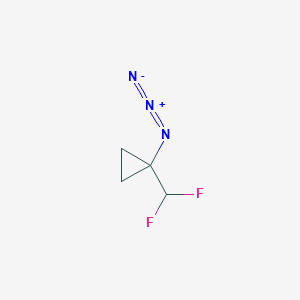

1-Azido-1-(difluoromethyl)cyclopropane

Description

Contextual Significance of Organofluorine Compounds in Synthetic and Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. nih.govnumberanalytics.com Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound impact of this element. nih.govalfa-chemistry.com The strategic placement of fluorine can dramatically alter a molecule's physicochemical and biological properties. nih.govresearchgate.net

Key benefits of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. nih.gov Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block oxidation by metabolic enzymes, such as cytochrome P-450, thereby increasing the drug's half-life and bioavailability. tandfonline.comresearchgate.netnih.gov

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its biological target. numberanalytics.comalfa-chemistry.com The difluoromethyl group (CHF2), in particular, is recognized for its ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.

Modulation of Basicity and Binding Affinity: As the most electronegative element, fluorine exerts a powerful inductive effect, which can lower the pKa of nearby functional groups. tandfonline.com This modulation of acidity/basicity can optimize a drug's ionization state for better absorption or receptor interaction. Furthermore, the C-F bond can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, enhancing binding affinity to target proteins. researchgate.net

The prevalence and impact of organofluorine compounds in approved drugs underscore the importance of developing new fluorinated building blocks for the synthesis of next-generation therapeutics. nih.govacs.org

Interactive Data Table: Comparison of Bond Properties

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |

| C-H | ~98 | ~1.09 |

| C-C | ~88 | ~1.54 |

| C-F | ~116 | ~1.35 |

Structural and Electronic Features of Cyclopropane (B1198618) Motifs and Azide (B81097) Functionalities

Cyclopropane Motifs: The cyclopropane ring is the smallest and most strained cycloalkane, a characteristic that imparts unique reactivity. utexas.edu Its three carbon atoms are forced into a planar triangle with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. libretexts.orgpharmaguideline.com This severe angle strain leads to several notable features:

High Reactivity: The total ring strain in cyclopropane is approximately 28 kcal/mol, which substantially weakens the C-C bonds and makes the ring susceptible to opening reactions that are not observed in larger, less strained rings. utexas.eduquora.com

"Bent" Bonds and π-Character: To accommodate the 60° bond angles, the C-C bonds are described by the Coulson-Moffitt or Walsh models as "bent" bonds, with increased p-character lying outside the direct internuclear axis. wiley.comresearchgate.netbluffton.edu This gives the cyclopropane ring partial π-character, allowing it to engage in conjugation with adjacent π-systems and undergo reactions typically associated with alkenes. bluffton.edubluffton.edu

Azide Functionalities: The azide group (-N₃) is a highly versatile functional group in organic synthesis. diva-portal.org It is a key player in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. sigmaaldrich.com The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction can be performed in two main modalities:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, catalyzed by copper(I), proceeds rapidly and with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity of the copper catalyst in biological systems, SPAAC utilizes strained cyclooctynes, where the ring strain provides the driving force for the reaction to proceed without a metal catalyst. wikipedia.orgmagtech.com.cnnih.gov

The azide group's small size, metabolic stability, and lack of endogenous counterparts make it an ideal "bioorthogonal" handle for labeling and tracking biomolecules in living systems. wikipedia.orgnih.govacs.orgnih.govmdpi.com

Rationale for Investigating the Synergistic Effects of Azido (B1232118) and Difluoromethyl Groups on a Cyclopropane Scaffold

The combination of an azide, a difluoromethyl group, and a cyclopropane ring within a single molecule, 1-azido-1-(difluoromethyl)cyclopropane, is predicated on the hypothesis that these components will exhibit synergistic or unique reactivity. The quaternary carbon center, substituted with four distinct functionalities (azido, difluoromethyl, and two carbons of the cyclopropane ring), presents a sterically congested and electronically complex environment.

The strong electron-withdrawing nature of the difluoromethyl group is expected to significantly influence the electronic properties of the adjacent cyclopropane ring and the azide functionality. This could potentially alter the ring's stability and its susceptibility to nucleophilic or electrophilic attack. Conversely, the high ring strain and unique orbital arrangement of the cyclopropane ring could impact the reactivity of the azide group in cycloaddition reactions. masterorganicchemistry.com Investigating this molecule allows chemists to explore how these powerful, yet distinct, chemical motifs interact and modulate each other's behavior, potentially unlocking novel reaction pathways and creating a versatile building block for more complex molecular designs.

Current State of Research on Fluoroalkylated Azides and Cyclopropane Derivatives

The fields of fluoroalkylation and cyclopropane chemistry are highly active areas of research. Significant progress has been made in the synthesis and application of both fluoroalkylated azides and functionalized cyclopropanes, setting the stage for the study of hybrid structures like this compound.

Fluoroalkylated Azides: Researchers have developed various fluoroalkyl azides and explored their reactivity. keyorganics.netacs.org These compounds are valuable reagents for introducing fluorinated moieties into heterocyclic systems via cycloaddition reactions. sigmaaldrich.comnih.govsigmaaldrich.comacs.orgcfplus.cz For example, the copper-catalyzed click reaction of fluoroalkyl azides with alkynes provides access to N-fluoroalkylated 1,2,3-triazoles, which are of interest in medicinal chemistry. sigmaaldrich.comacs.org The stability and unique reactivity of these azides, often influenced by the electron-withdrawing nature of the fluoroalkyl group, make them powerful synthetic tools. keyorganics.net

gem-Difluorinated Cyclopropane Derivatives: The synthesis and transformation of gem-difluorocyclopropanes (gem-F₂CPs) is a particularly vibrant research area. rsc.orgresearchgate.netrsc.orgresearchgate.net These compounds are valued not only as stable motifs in drug candidates but also as versatile synthetic intermediates. researchgate.netnih.gov Transition-metal-catalyzed ring-opening reactions of gem-F₂CPs have been extensively studied, providing access to a wide array of monofluoroalkenes and other valuable fluorinated structures. rsc.orgresearchgate.netrsc.org The inherent reactivity of the strained, fluorinated ring allows for diverse chemical transformations, including [3+2] cycloadditions. rsc.org

Interactive Data Table: Recent Research on Related Compounds

| Compound Class | Key Research Focus | Potential Application |

| Fluoroalkyl Azides | [3+2] Cycloaddition Reactions | Synthesis of N-fluoroalkyl heterocycles |

| gem-Difluorocyclopropanes | Transition-Metal-Catalyzed Ring Opening | Access to monofluoroalkenes |

| Azidocyclopropanes | Thermal and Photochemical Rearrangements | Synthesis of strained heterocycles |

Scope and Objectives of Academic Inquiry into this compound

The academic investigation into this compound is driven by several key objectives. The primary goal is to synthesize and characterize this novel molecule to understand its fundamental properties and reactivity. Specific areas of inquiry would include:

Exploring Synthetic Accessibility: Developing efficient and scalable synthetic routes to access the target molecule.

Investigating Reactivity: Studying the molecule's participation in hallmark reactions for its constituent groups, such as CuAAC and SPAAC for the azide, and ring-opening reactions for the strained cyclopropane ring. The influence of the difluoromethyl group on the rates and outcomes of these reactions would be of particular interest.

Probing Thermal and Photochemical Stability: Assessing the stability of the molecule under various conditions to understand its potential for rearrangements, which are common for strained azides.

Application as a Synthetic Building Block: Utilizing this compound as a unique trifunctional building block to construct more complex, fluorinated molecules with potential applications in medicinal chemistry and materials science. For instance, the azide could serve as a handle for bioconjugation, while the difluoromethylcyclopropane unit acts as a metabolically stable, lipophilic scaffold.

Ultimately, research into this compound aims to expand the toolbox of synthetic chemists by providing a novel, densely functionalized building block that combines the advantageous properties of fluorine, strained rings, and azide chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-1-(difluoromethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-3(6)4(1-2-4)8-9-7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFVPMLPWBVZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Azido 1 Difluoromethyl Cyclopropane and Its Derivatives

Direct Synthetic Approaches to 1-Azido-1-(difluoromethyl)cyclopropane

Direct synthetic strategies aim to construct the this compound core in a limited number of steps, often by forming the cyclopropane (B1198618) ring with the key functional groups already in place or by introducing one of them onto a precursor that facilitates the final construction.

Cyclopropanation Strategies Employing Difluorocarbene Precursors and Azide-Containing Substrates

A primary approach to gem-difluorinated cyclopropanes involves the [2+1] cycloaddition of difluorocarbene with an alkene. nih.gov In this strategy, the alkene substrate would need to contain an azide (B81097) group at the appropriate position. A plausible substrate for this reaction is 1-azidoethene (vinyl azide), though its stability can be a concern.

The generation of difluorocarbene can be achieved from various precursors, with common methods including the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa) or the use of Ruppert-Prakash type reagents such as trimethyl(trifluoromethyl)silane (TMSCF3). nih.gov The reaction of difluorocarbene with an azide-containing alkene, such as 1-azidocyclohexene, would be expected to yield the desired cyclopropane scaffold.

| Difluorocarbene Precursor | Alkene Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| TMSCF3 | Styrene | NaI (cat.), THF, 65 °C | 1,1-difluoro-2-phenylcyclopropane | 95 | nih.gov |

| ClCF2COONa | Cyclohexene | diglyme, 180 °C | 7,7-difluoronorcarane | 70 | nih.gov |

| Ph3P+CF2CO2- | Phenylacetylene | Toluene, 110 °C | 1,1-difluoro-2-phenylcyclopropene | 85 | rsc.org |

This table presents data for analogous cyclopropanation reactions with difluorocarbene. The reaction with an azide-containing alkene is a proposed application of this methodology.

Azidation Reactions Applied to 1-(difluoromethyl)cyclopropane Scaffolds

This approach involves the introduction of the azide group onto a pre-formed 1-(difluoromethyl)cyclopropane ring that bears a suitable leaving group. A key intermediate for this strategy would be 1-(difluoromethyl)-1-hydroxycyclopropane or 1-amino-1-(difluoromethyl)cyclopropane.

The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by an azide anion (e.g., from sodium azide). Alternatively, the amino group can be converted to a diazonium salt, which can then be substituted by an azide. organic-chemistry.orgchemicalnote.com The synthesis of the requisite 1-amino-1-(difluoromethyl)cyclopropane could be achieved from the corresponding carboxylic acid via a Curtius or Schmidt rearrangement.

| Starting Material | Reagents | Intermediate | Azidating Agent | Product | Reference (for analogous transformations) |

| 1-(difluoromethyl)cyclopropanecarboxylic acid | DPPA, t-BuOH; then HCl | 1-amino-1-(difluoromethyl)cyclopropane | NaNO2, HCl; then NaN3 | This compound | organic-chemistry.orgchemrxiv.org |

| 1-(difluoromethyl)cyclopropanol | 1. TsCl, pyridine; 2. NaN3 | 1-(difluoromethyl)cyclopropyl tosylate | NaN3 | This compound | cmu.eduorganic-chemistry.org |

| Aromatic amine | t-butyl nitrite, TMSN3 | Aromatic diazonium salt | TMSN3 | Aromatic azide | nih.gov |

This table outlines a proposed synthetic sequence based on well-established organic reactions.

Convergent Syntheses via Construction of the Cyclopropane Ring from Azido-Difluoromethylated Building Blocks

A convergent strategy would involve the use of a building block that already contains both the azido (B1232118) and difluoromethyl functionalities. Such a precursor could then be used to construct the cyclopropane ring. For instance, a reagent like azidodifluoromethyl phenyl sulfone has been synthesized and could potentially serve as a precursor to an azidodifluorocarbene or a related reactive species for cyclopropanation, although this application has not been reported.

Another hypothetical approach would be the intramolecular cyclization of a suitably substituted precursor. For example, a 3-azido-3,3-difluoropropyl derivative with a leaving group at the 1-position could undergo an intramolecular nucleophilic substitution to form the cyclopropane ring.

Indirect and Modular Synthetic Pathways to this compound

Indirect routes involve the synthesis of a substituted cyclopropane which is then modified in one or more steps to introduce the required azide and difluoromethyl groups. These modular pathways can offer greater flexibility in the synthesis of derivatives.

Strategic Functional Group Interconversions on Pre-existing Azidocyclopropanes

This strategy would commence with an accessible azidocyclopropane derivative, which is then subjected to difluoromethylation. For example, 1-azidocyclopropanecarboxylic acid or its corresponding aldehyde could serve as a starting point. The difluoromethyl group can be introduced by deoxyfluorination of an aldehyde using reagents like DAST (diethylaminosulfur trifluoride).

| Starting Azidocyclopropane | Intermediate | Difluoromethylating Agent | Product | Reference (for analogous transformations) |

| 1-azidocyclopropanecarboxylic acid | 1-azido-1-formylcyclopropane | DAST | This compound | nih.gov |

| 1-azidocyclopropane-1-methanol | 1-azido-1-formylcyclopropane | Swern Oxidation followed by DAST | This compound | nih.gov |

This table illustrates a proposed synthetic route based on known functional group transformations.

Transformations of Difluoromethylated Cyclopropanes Leading to Azide Incorporation

This approach is similar to that described in section 2.1.2 but may start from more readily available difluoromethylated cyclopropanes. For instance, 1-(difluoromethyl)cyclopropanecarboxylic acid can be converted to the corresponding acyl azide via the acid chloride. A Curtius rearrangement of this acyl azide would lead to an isocyanate, which can be hydrolyzed to the amine and then converted to the target azide as described previously. Alternatively, the acyl azide could potentially be rearranged under different conditions to yield the desired product, though this would be a less conventional transformation.

A plausible reaction sequence is detailed below:

Amide Formation: 1-(difluoromethyl)cyclopropanecarboxylic acid is converted to the corresponding amide.

Hofmann Rearrangement: The amide is treated with bromine and a base to yield 1-amino-1-(difluoromethyl)cyclopropane.

Diazotization and Azidation: The amine is then converted to the azide via a diazonium intermediate. organic-chemistry.orgchemicalnote.com

| Starting Material | Key Transformation | Intermediate | Final Step | Product |

| 1-(difluoromethyl)cyclopropanecarboxylic acid | Curtius Rearrangement | 1-isocyanato-1-(difluoromethyl)cyclopropane | Hydrolysis, then diazotization/azidation | This compound |

| 1-(difluoromethyl)cyclopropanamide | Hofmann Rearrangement | 1-amino-1-(difluoromethyl)cyclopropane | Diazotization/azidation | This compound |

This table presents alternative indirect synthetic strategies for the target molecule.

Catalytic and Stereoselective Syntheses of this compound

The precise installation of both a difluoromethyl and an azide group onto a cyclopropane ring necessitates sophisticated synthetic strategies. Modern catalytic methods, particularly those employing transition metals, offer the most promising avenues for achieving this transformation with high efficiency and control over stereochemistry.

Transition metal catalysis is a cornerstone of modern cyclopropane synthesis. nih.gov Catalysts based on rhodium, copper, and palladium are particularly effective in promoting the transfer of carbene or carbenoid species to alkenes. nih.govacs.org In the context of synthesizing difluoromethylated cyclopropanes, these methods typically involve the reaction of an alkene with a difluoromethylcarbene precursor.

One of the primary challenges in this area has been the development of stable and accessible difluoromethylcarbene precursors. nih.gov Recently, reagents such as difluoromethyl diazomethane have been utilized in rhodium(II)-catalyzed cyclopropanation reactions. nih.gov While effective, the volatile and potentially explosive nature of low-molecular-weight diazoalkanes can be a significant drawback. cas.cn

An alternative and complementary approach involves the cyclopropanation of difluoromethylated olefins with a non-fluorinated carbene source. cas.cn This strategy has been successfully employed in the synthesis of various difluoromethylated cyclopropanes. For instance, dirhodium catalysts have been used for the cyclopropanation of difluoromethylated alkenes with α-aryldiazoacetates. cas.cn

The general mechanism for rhodium-catalyzed cyclopropanation involves the initial reaction of the diazo compound with the rhodium catalyst to form a metal carbene intermediate after the extrusion of nitrogen gas. This highly reactive species then undergoes a concerted addition to the double bond of the alkene, yielding the cyclopropane product with retention of the alkene's stereochemistry. acs.org

| Catalyst Family | Carbene Source | Alkene Substrate | Key Features |

| Rhodium(II) carboxylates | Diazo compounds (e.g., difluoromethyl diazomethane) | Various alkenes | High efficiency, broad substrate scope. nih.govcas.cn |

| Copper complexes | Diazo compounds, sulfonium ylides | Alkenyl boronates | Good for functionalized cyclopropanes. |

| Palladium complexes | Various carbene precursors | Strained alkenes | Less common but effective for specific substrates. rsc.org |

This table summarizes common transition metal catalysts and their components used in the synthesis of fluorinated cyclopropanes.

To synthesize the target molecule, this compound, a hypothetical approach could involve the use of a novel diazo compound, 1-azido-1-diazo-2,2-difluoroethane, in a transition metal-catalyzed reaction with an appropriate alkene. However, the stability and synthesis of such a precursor would be a primary research challenge.

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric and enantioselective methods for the synthesis of fluorinated cyclopropanes is of paramount importance. rsc.org Significant progress has been made in this area, primarily through the use of chiral transition metal catalysts.

Dirhodium(II) complexes featuring chiral carboxylate or carboxamidate ligands have proven to be highly effective for enantioselective cyclopropanation reactions. researchgate.net These catalysts create a chiral environment around the metal center, influencing the trajectory of the alkene approaching the metal carbene and thereby controlling the stereochemical outcome of the reaction. For example, rhodium catalysts with adamantylglycine-derived ligands have been used to achieve high enantioselectivity (88–98% ee) in the synthesis of trifluoromethyl-substituted cyclopropanes. researchgate.net

Copper catalysis, often employing chiral bis(oxazoline) (BOX) or pyridine-containing (PYBOX) ligands, represents another powerful strategy for asymmetric cyclopropanation. Enantioselective copper-catalyzed desymmetric difluoromethylation of cyclopropenes has been reported, enabling the modular construction of chiral difluoromethyl cyclopropane moieties with high efficiency and enantioselectivity. rsc.org

More recently, biocatalysis has emerged as a promising approach. Engineered myoglobins have been used to catalyze the reaction of ethyl diazoacetate with difluoromethyl-substituted alkenes, achieving high turnover numbers and excellent enantioselectivities. wikipedia.org

| Catalyst System | Ligand Type | Typical Enantioselectivity (% ee) |

| Dirhodium(II) Complexes | Chiral Carboxamidates | 90-99% |

| Copper(I) Complexes | Bis(oxazoline) (BOX) | 85-98% |

| Chiral Digold Complexes | Phosphine-based ligands | >90% |

| Engineered Myoglobins | Porphyrin cofactor | >95% |

This table presents a selection of catalyst systems used for the asymmetric synthesis of fluorinated cyclopropanes and their typical enantioselectivities.

Applying these principles to the synthesis of this compound would involve the careful selection of a chiral catalyst and reaction conditions to control the formation of the desired enantiomer. The steric bulk and electronic nature of both the azide and difluoromethyl groups would need to be considered in the design of the catalytic system.

Sustainable and Scalable Synthetic Protocols for this compound

While the catalytic and stereoselective synthesis of complex molecules like this compound is a significant achievement, the development of sustainable and scalable protocols is crucial for its potential practical applications. The principles of green chemistry, such as atom economy, use of less hazardous chemicals, and energy efficiency, provide a framework for designing more environmentally friendly and economically viable synthetic routes.

A key consideration for sustainability is the choice of reagents. For instance, the use of highly energetic and potentially explosive reagents like azides and diazo compounds requires careful handling and the development of safer, in situ generation methods. Continuous flow chemistry offers a promising solution, as it allows for the generation and immediate consumption of hazardous intermediates in small volumes, minimizing the risks associated with their accumulation.

Catalyst efficiency and recyclability are also central to sustainable synthesis. The use of low catalyst loadings, as demonstrated in some rhodium-catalyzed enyne cycloisomerizations (as low as 0.2 mol%), reduces the amount of precious metal required. cas.cnresearchgate.net The development of heterogeneous catalysts or methods for the immobilization of homogeneous catalysts would facilitate their recovery and reuse, further enhancing the sustainability of the process.

For scalability, the robustness and reproducibility of the synthetic protocol are paramount. The reaction should be tolerant of a range of functional groups and proceed with high yields and selectivities under conditions that can be safely and efficiently implemented on a larger scale. Process optimization, including the control of reaction parameters such as temperature, pressure, and reaction time, is essential for translating a laboratory-scale procedure to an industrial process.

Elucidating the Reactivity and Chemical Transformations of 1 Azido 1 Difluoromethyl Cyclopropane

Reactivity of the Azido (B1232118) Group within 1-Azido-1-(difluoromethyl)cyclopropane

The azide (B81097) functional group is a versatile precursor for a wide array of nitrogen-containing compounds. Its reactivity is characterized by two main pathways: cycloaddition reactions, where the azide acts as a 1,3-dipole, and denitrogenation processes that lead to the formation of highly reactive nitrene intermediates.

[3+2] Cycloaddition Reactions (Click Chemistry)

The [3+2] cycloaddition, or Huisgen cycloaddition, is a cornerstone of modern organic synthesis, allowing for the construction of five-membered heterocyclic rings. nih.gov This reaction is particularly prominent in "click chemistry," where it provides a rapid and efficient means of linking molecular fragments.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and regioselective variant of the Huisgen cycloaddition, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. It is anticipated that this compound would readily participate in CuAAC reactions with terminal alkynes. The presence of the electron-withdrawing difluoromethyl group is not expected to impede the reaction, as a variety of fluorinated azides have been shown to be excellent substrates for this transformation. cfplus.cz For instance, 1-azido-1,1,2,2-tetrafluoroethane undergoes efficient CuAAC with a range of alkynes, demonstrating the compatibility of α-fluoroalkyl groups with this catalysis. nih.govacs.org

The reaction would proceed by the in-situ formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate, followed by ring contraction and protonolysis to yield the stable triazole product.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Analogous Fluorinated Azides This table presents data from reactions with 1-azido-1,1,2,2-tetrafluoroethane as a proxy for the reactivity of this compound.

| Alkyne Substrate | Catalyst | Solvent | Product | Yield (%) |

| Phenylacetylene | CuI | THF/H₂O | 1-(1-(Difluoromethyl)cyclopropyl)-4-phenyl-1H-1,2,3-triazole (Predicted) | High |

| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | (1-(1-(Difluoromethyl)cyclopropyl)-1H-1,2,3-triazol-4-yl)methanol (Predicted) | High |

| 1-Ethynylcyclohexene | Cu(MeCN)₄PF₆ | CH₂Cl₂ | 1-(1-(Difluoromethyl)cyclopropyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole (Predicted) | High |

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free variant of click chemistry that utilizes strained cyclooctynes. The high ring strain of these alkynes significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed under mild, physiological conditions without a metal catalyst. It is highly probable that this compound would be a competent partner in SPAAC reactions. The electronic nature of the azide is less critical in SPAAC than in the uncatalyzed thermal cycloaddition, making it a broadly applicable reaction for fluorinated azides.

Beyond alkynes, the azido group of this compound is expected to undergo [3+2] cycloadditions with other unsaturated systems, such as alkenes, nitriles, and enamines. These reactions, often requiring thermal activation, can lead to a variety of five-membered heterocycles, including triazolines, tetrazoles, and other complex nitrogen-containing rings. For example, the reaction of α,α-difluorinated azidoalkanes with primary amines has been shown to produce 5-difluoromethyl tetrazoles. nih.govacs.org This transformation is thought to proceed via nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by cyclization and elimination of hydrogen fluoride. acs.org

Denitrogenation Pathways (Thermal, Photochemical, Catalytic)

The extrusion of dinitrogen (N₂) from an organic azide is a common transformation that generates a highly reactive nitrene intermediate. This process can be initiated by heat, light, or catalysis.

The thermal or photochemical decomposition of this compound is expected to lead to the formation of 1-(difluoromethyl)cyclopropylnitrene. researchgate.net The fate of this nitrene intermediate would be dictated by its immediate chemical environment and the reaction conditions.

Intramolecular Reactions: The highly strained cyclopropane (B1198618) ring adjacent to the nitrene could lead to unique intramolecular rearrangement pathways. For instance, C-H insertion into the cyclopropane ring could yield bicyclic amines, while ring expansion could lead to the formation of larger heterocyclic systems.

Intermolecular Reactions: In the presence of suitable trapping agents, the nitrene can undergo a variety of intermolecular reactions. For example, reaction with alkenes would yield aziridines, while insertion into C-H bonds of solvents or other substrates is also a possible pathway.

Catalytic denitrogenation, often employing transition metal catalysts such as rhodium(II) or iron(III) complexes, provides a milder alternative to thermal or photochemical methods. cfplus.cz These catalysts can modulate the reactivity of the nitrene intermediate, often favoring specific reaction pathways and suppressing undesirable side reactions. For instance, rhodium(II)-catalyzed denitrogenation of N-fluoroalkyl-1,2,3-triazoles (the products of CuAAC) can lead to the formation of rhodium-carbenoid intermediates, which can then undergo further transformations to produce N-fluoroalkyl imidazoles, pyrroles, and other valuable heterocyclic compounds. cfplus.cz

Table 2: Potential Products from Denitrogenation of this compound

| Denitrogenation Method | Trapping Agent / Conditions | Potential Product Class |

| Thermal (Δ) | Inert Solvent | Rearrangement products (e.g., imines, ring-opened products) |

| Photochemical (hν) | Alkene (e.g., cyclohexene) | Aziridines |

| Catalytic (e.g., Rh₂(OAc)₄) | Nitrile | Imidazoles (from the corresponding triazole) |

Formation of Iminyl Radical Species

The azido group in this compound serves as a precursor to highly reactive iminyl radical species upon activation. The generation of these radicals typically proceeds through the loss of a dinitrogen molecule (N₂) from an azide radical anion intermediate. researchgate.net This process can be initiated through various methods, including one-electron reduction or photolysis.

Upon formation, the azide radical anion (RN₃•⁻) is highly unstable and readily ejects N₂, leading to the formation of a nitrene anion radical (RN•⁻). nih.govnih.gov Subsequent rapid protonation of this intermediate yields the corresponding aminyl radical (RNH•). nih.govnih.gov In the context of this compound, this would lead to a cyclopropylaminyl radical. Depending on the reaction conditions and the surrounding molecular environment, this aminyl radical can exist in equilibrium with or be converted to the corresponding σ-type iminyl radical (R=N•). researchgate.net

Iminyl radicals are valuable synthetic intermediates known to undergo a variety of transformations, including intramolecular cyclization and hydrogen atom transfer reactions. acs.orgrsc.org For instance, iminyl radicals generated from other complex molecules have been shown to participate in cascade radical cyclizations to construct N-heterocycles. acs.org The specific reaction pathways of the iminyl radical derived from this compound would be influenced by the unique electronic properties of the difluoromethyl group and the strain of the cyclopropane ring.

Reductive Transformations of the Azido Functionality to Amines

The conversion of the azido group to a primary amine is a fundamental transformation in organic synthesis, providing a pathway to valuable building blocks. For this compound, this reduction can be accomplished using several established methodologies.

Standard methods for azide reduction include the use of metal hydrides like lithium aluminum hydride, catalytic hydrogenation over catalysts such as palladium on carbon, and the Staudinger reduction using phosphines (e.g., triphenylphosphine) followed by hydrolysis. nih.gov However, these methods can sometimes be limited by their lack of chemoselectivity, potentially reacting with other functional groups within a molecule. nih.gov

More recent advancements have introduced milder and more selective methods. A notable example is a visible light-induced azide reduction catalyzed by a ruthenium(II) complex. This method demonstrates high functional group tolerance, proving compatible with alcohols, aldehydes, and alkyl halides, which are often susceptible to reduction under harsher conditions. nih.gov Such a protocol would be highly advantageous for the selective reduction of this compound, preserving the integrity of the difluoromethyl and cyclopropane moieties.

| Reduction Method | Reagents | General Applicability & Limitations |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Effective but can also reduce alkenes/alkynes. |

| Staudinger Reduction | 1. PPh₃ 2. H₂O | Mild and chemoselective, but requires stoichiometric phosphine (B1218219) and a subsequent hydrolysis step. Not compatible with disulfides or alkyl halides. nih.gov |

| Metal Hydride Reduction | LiAlH₄ or NaBH₄ | Powerful reducing agents, but lack chemoselectivity with carbonyls and other acidic groups. nih.gov |

| Visible Light-Induced Reduction | Ru(bpy)₃Cl₂, Sodium Ascorbate, Visible Light | Highly chemoselective and compatible with a wide range of sensitive functional groups. nih.gov |

Nucleophilic and Electrophilic Reactivity at the Azido Moiety

The azide functional group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. In this compound, the terminal nitrogen atoms of the azido group possess lone pairs of electrons, rendering the group nucleophilic. This is most commonly demonstrated in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org

Conversely, the internal nitrogen atom of the azide is electrophilic, and the group as a whole can be susceptible to attack by strong nucleophiles. For example, α,α-difluorinated azido alkanes have been shown to react with primary amines, where the amine acts as a nucleophile attacking the terminal nitrogen of the azide. nih.govacs.org This is followed by cyclization and elimination to form 5-difluoromethyl tetrazoles. nih.govacs.org This reactivity suggests that this compound could potentially react with nucleophiles to form various heterocyclic structures.

The electrophilicity of the azido group can sometimes interfere with desired reactions at other sites in the molecule. bohrium.com In such cases, the azido group can be temporarily protected by converting it into a phosphazide, which is stable to various nucleophilic reagents like organometallics and lithium aluminum hydride. bohrium.comrsc.org This strategy allows for selective transformations elsewhere before regenerating the azido group. bohrium.comrsc.org

Reactivity Profile of the Difluoromethyl Moiety in this compound

Functionalization Reactions of the Difluoromethyl Group

The difluoromethyl (–CHF₂) group is generally considered to be relatively inert. However, its C-H bond can be functionalized under specific conditions. One effective strategy involves the direct deprotonation of the –CHF₂ group using a strong, non-nucleophilic base, such as a lithium amide base. nih.gov This generates a carbanionic species that can then be trapped by various electrophiles. nih.gov

This deprotonative functionalization approach allows for the introduction of a range of substituents onto the difluoromethyl carbon. For example, reacting the lithiated intermediate with silylating agents can yield silylated products, which themselves can be further functionalized. nih.gov This two-step sequence provides access to a broader library of difluoroalkyl compounds that might not be accessible through direct deprotonation and quenching. nih.gov Applying this strategy to this compound could enable the synthesis of novel derivatives with modified steric and electronic properties.

| Reaction Type | Key Reagents | Potential Product from this compound |

|---|---|---|

| Deprotonation | Lithiated Base (e.g., LDA) | 1-Azido-1-(lithiodifluoromethyl)cyclopropane |

| Silylation | Electrophile (e.g., Me₂PhSiCl) | 1-Azido-1-((dimethyl(phenyl)silyl)difluoromethyl)cyclopropane |

| Alkylation | Electrophile (e.g., Alkyl Halide) | 1-Azido-1-(1,1-difluoroalkyl)cyclopropane |

Electronic and Steric Influence of Fluorine on Adjacent Reaction Centers

The two fluorine atoms in the difluoromethyl group exert a powerful influence on the reactivity of this compound. Electronically, fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (–I effect). nih.gov This effect significantly lowers the electron density of the adjacent carbon atom and, by extension, influences the entire cyclopropane ring and the attached azido group. This can impact the acidity of nearby protons and the stability of charged intermediates. nih.gov

Sterically, the fluorine atom is relatively small, but the cumulative effect of a –CHF₂ or other fluoroalkyl group can be significant. nih.govrsc.org The steric profile of these groups can influence the approach of reagents and affect the conformational preferences of the molecule. rsc.orgmdpi.com In cyclopropane systems, substituents can have distinct effects depending on their stereochemical relationship (cis or trans) to other groups on the ring. nih.gov For example, studies on fluorocyclopropyl analogs have shown that a fluorine atom can significantly affect the reactivity and properties of substituents positioned cis or trans to it around the cyclopropane ring. nih.gov This "trans-fluorine effect" suggests that the difluoromethyl group can modulate the reactivity of the azido function and the cyclopropane ring itself through stereoelectronic interactions. nih.gov

Cyclopropane Ring Reactivity and Integrity in this compound

The cyclopropane ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions. unl.pt The reactivity of the ring in this compound is dictated by the electronic nature of its substituents. The presence of an electron-withdrawing group can render the cyclopropane ring electrophilic, making it vulnerable to attack by nucleophiles. nih.gov

In this specific molecule, both the azido and the difluoromethyl groups are electron-withdrawing. This dual substitution is expected to polarize the C-C bonds of the cyclopropane ring, potentially activating it towards nucleophilic ring-opening. nih.gov However, the geminal substitution pattern (both groups on the same carbon) may also contribute to the stability of the ring. While gem-dihalocyclopropanes are known to be synthetically useful precursors that undergo various transformations, the stability of the ring is highly dependent on the reaction conditions. beilstein-journals.orgnih.gov

Reactions involving radical intermediates could also lead to ring-opening. Oxidative radical ring-opening has been observed for other cyclopropane derivatives, often initiated by the formation of a radical adjacent to the ring. researchgate.net Given that the azido group can be a precursor to radical species (see Section 3.1.2.2), it is plausible that under certain conditions, the formation of an iminyl or aminyl radical at C1 could trigger a subsequent ring-opening of the strained cyclopropane. Conversely, in many transformations, such as the reduction of the azide or functionalization of the difluoromethyl group under controlled conditions, the cyclopropane ring is expected to remain intact, serving as a stable three-dimensional scaffold.

Mechanistic Investigations of Ring-Opening Reactions

The high ring strain of the cyclopropane ring (approximately 115 kJ/mol) is a primary driving force for its chemical reactions, which often involve ring-opening pathways. nih.gov The substituents on the ring play a crucial role in dictating the mechanism and outcome of these transformations.

The ring-opening of donor-acceptor (D-A) cyclopropanes can be effectively catalyzed by Brønsted or Lewis acids. nih.govlookchem.comacs.orgacs.org In the case of this compound, a Brønsted acid (H⁺) would likely protonate the most basic site. While the azide group is a potential site of protonation, it is more probable that the acid coordinates to an acceptor group if one were present elsewhere on the ring, or facilitates cleavage by polarizing the C-C bonds.

In a general acid-catalyzed mechanism for a D-A cyclopropane, the acid activates the acceptor group, enhancing its electron-withdrawing ability. This increased polarization weakens the distal C-C bond of the cyclopropane ring, making it susceptible to cleavage. The subsequent attack by a nucleophile leads to the formation of a 1,3-difunctionalized acyclic product. For this compound, even without a traditional vicinal donor, a strong acid could induce ring-opening, potentially leading to a stabilized carbocation intermediate that is then trapped by a nucleophile. The regioselectivity of the nucleophilic attack would be influenced by the electronic effects of both the azido and difluoromethyl groups.

Table 1: Representative Brønsted and Lewis Acids in Cyclopropane Ring-Opening Reactions This table is based on data for general donor-acceptor cyclopropanes, as specific data for this compound is not available.

| Catalyst Type | Example Catalyst | Typical Conditions | Role of Catalyst |

|---|---|---|---|

| Brønsted Acid | TfOH (Trifluoromethanesulfonic acid) | 10 mol%, HFIP, rt, 3 h | Activates acceptor group by protonation, facilitating nucleophilic attack. nih.govlookchem.comacs.orgacs.org |

| Lewis Acid | Sc(OTf)₃ (Scandium triflate) | 10-20 mol%, elevated temperatures | Coordinates to acceptor group, polarizing the cyclopropane ring. researchgate.net |

| Lewis Acid | GaCl₃ (Gallium trichloride) | Dichloromethane, rt | Activates cyclopropane for cycloaddition reactions by coordination. nih.gov |

| Lewis Acid | AlCl₃ (Aluminum chloride) | 20 mol%, DCE, -20 °C, 12 h | Facilitates (3+2) cycloadditions with carbonyls. nih.gov |

Transition metals, particularly those from the later d-block such as palladium, rhodium, and copper, are known to catalyze the ring-opening of cyclopropanes. rsc.orgnih.govacs.org These reactions often proceed through the formation of a metallacyclobutane intermediate via oxidative addition of the metal into one of the C-C bonds of the cyclopropane ring.

For this compound, a low-valent metal catalyst [e.g., Pd(0) or Rh(I)] could insert into either the C1-C2 or C2-C3 bond. The regioselectivity of this insertion would be influenced by both steric and electronic factors. The difluoromethyl group's electron-withdrawing nature could favor insertion into the adjacent C1-C2 bond. Following insertion, the metallacyclobutane can undergo various transformations, including reductive elimination or β-hydride elimination, to yield a range of products. For instance, rhodium-catalyzed cycloisomerization of enynes is a powerful method for constructing difluoromethylated cyclopropanes. nih.gov

The ring-opening of D-A cyclopropanes with nucleophiles is a well-established transformation. researchgate.netnih.gov The reaction typically occurs via an Sₙ2-like mechanism where the nucleophile attacks one of the carbons of the polarized C-C bond, leading to a stereospecific ring-opening. The azide ion itself is a potent nucleophile used to open D-A cyclopropanes, yielding polyfunctional azides. nih.govresearchgate.net

Free radical reactions provide a versatile pathway for the functionalization of cyclopropanes. nih.govbeilstein-journals.orgnih.gov These reactions are typically initiated by a radical species that adds to the cyclopropane ring, or by the formation of a radical adjacent to the ring. This generates a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to form a more stable homoallylic radical.

For this compound, a radical could be generated on a substituent, or a radical species could add to the ring. For example, a fluoroalkyl radical (RF•) could be generated from a suitable precursor and add to the cyclopropane. beilstein-journals.org The subsequent ring-opening would lead to a 1,3-difunctionalized product where the fluoroalkyl group and another fragment are added across the cleaved bond. The regioselectivity of the initial radical attack and the subsequent cleavage would be governed by the stability of the radical intermediates formed.

Cyclopropane Isomerizations and Rearrangements

Substituted cyclopropanes can undergo a variety of isomerization and rearrangement reactions, often driven by the release of ring strain. nih.gov The most common of these are thermal or photochemical rearrangements. For instance, the vinylcyclopropane-cyclopentene rearrangement is a classic example where a vinyl-substituted cyclopropane isomerizes to a cyclopentene (B43876) at high temperatures. acs.orgwikipedia.org

While this compound lacks the vinyl group necessary for this specific rearrangement, other pathways are plausible. Thermal stress could potentially lead to the extrusion of dinitrogen (N₂) from the azido group to form a nitrene intermediate. This highly reactive nitrene could then undergo various intramolecular reactions, such as C-H insertion, to form bicyclic products, or ring expansion to form a four-membered ring. Alternatively, rearrangements involving the migration of the difluoromethyl group or skeletal reorganization could occur under specific catalytic conditions. The divinylcyclopropane-cycloheptadiene rearrangement is another powerful transformation, though not directly applicable here, it illustrates the propensity of strained rings to undergo concerted rearrangements. wikipedia.org

Behavior as a Donor-Acceptor Cyclopropane System

The concept of donor-acceptor (D-A) cyclopropanes is central to understanding the reactivity of many substituted cyclopropanes. nih.govnih.gov In a typical D-A cyclopropane, an electron-donating group (D) and an electron-withdrawing group (A) are positioned on adjacent (vicinal) carbons. This arrangement polarizes the distal C-C bond, making it elongated, weakened, and susceptible to cleavage.

In this compound, both substituents are on the same carbon (a geminal arrangement). The difluoromethyl group (-CF₂H) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. rsc.orgbeilstein-journals.orgnih.gov The electronic nature of the azido group (-N₃) is more complex; it is generally considered electron-withdrawing by induction but can act as a π-donor through resonance.

Interestingly, recent studies have shown that gem-difluoro groups can act as unconventional donors in D-A cyclopropanes, activating the ring for (3+2) cycloadditions. nih.govrsc.orgresearchgate.net This occurs through resonance stabilization of a developing positive charge on the adjacent carbon during the ring-opening process. Therefore, this compound could exhibit ambiguous D-A characteristics. Depending on the reaction conditions and the attacking reagent, the difluoromethyl group could function as the primary acceptor, or the combination of the geminal substituents could create a unique electronic environment that facilitates specific types of ring-opening reactions not seen in traditional vicinal D-A cyclopropanes. This dual nature makes it a fascinating substrate for further synthetic exploration.

Interplay and Cooperative Effects of Functional Groups in this compound

The reactivity of this compound is fundamentally controlled by the electronic and steric interactions between its three key components: the azido group, the difluoromethyl group, and the cyclopropane ring.

The azido and difluoromethyl groups, both being electron-withdrawing, are anticipated to have a profound impact on the electronic nature of the cyclopropane ring. The difluoromethyl group, with its two highly electronegative fluorine atoms, exerts a strong inductive electron-withdrawing effect (-I effect). This effect is known to increase the acidity of adjacent C-H bonds and can influence the stability of nearby carbocations or carbanions.

The azido group is also primarily electron-withdrawing through induction, although it can exhibit some mesomeric effects. The combined electron-withdrawing nature of these two substituents would polarize the C1-C2 and C1-C3 bonds of the cyclopropane ring, making the C1 carbon atom electron-deficient. This polarization can activate the molecule towards nucleophilic attack, potentially leading to ring-opening reactions.

The specific directing effects of these groups in concert are a subject for further investigation. For instance, in cycloaddition reactions involving the azido group (e.g., Huisgen cycloaddition), the difluoromethyl group could sterically and electronically influence the approach of the dipolarophile.

Table 1: Predicted Electronic Effects of Functional Groups in this compound

| Functional Group | Primary Electronic Effect | Potential Influence on Reactivity |

|---|---|---|

| Azido (-N₃) | Inductive Electron-Withdrawing (-I) | Activation towards nucleophilic attack at C1, participation in cycloaddition reactions. |

The cyclopropane ring is characterized by significant ring strain, a combination of angle strain (due to the 60° C-C-C bond angles) and torsional strain (from eclipsing C-H bonds). This inherent strain energy, estimated to be around 28 kcal/mol for the parent cyclopropane, makes the ring susceptible to cleavage, as this relieves the strain.

This high ring strain is expected to significantly influence the reactivity of the attached azido and difluoromethyl groups. For example, reactions that lead to a change in the hybridization of the C1 carbon from sp³ to sp² (as might occur in the transition state of some reactions) could be influenced by the ring's desire to alter its geometry.

Furthermore, the C-C bonds of the cyclopropane ring have a higher degree of p-character than typical alkanes, giving them some "alkene-like" properties. This can affect the reactivity of the substituents. For instance, the stability of a radical or a carbocation at the C1 position would be influenced by the electronic properties of the strained ring.

Reactions involving the azido group, such as thermal or photochemical decomposition to a nitrene, could be followed by intramolecular reactions involving the strained ring. The proximity and orientation of the functional groups, dictated by the rigid cyclopropane scaffold, would play a crucial role in the outcome of such transformations.

Table 2: Potential Strain-Influenced Reactions of this compound

| Reaction Type | Influence of Ring Strain | Potential Outcome |

|---|---|---|

| Nucleophilic Ring Opening | Driving force for reaction to relieve strain. | Formation of functionalized open-chain products. |

| Thermal/Photochemical Decomposition of Azide | Strain may influence subsequent intramolecular reactions of the resulting nitrene. | Ring expansion or rearrangement products. |

In Depth Mechanistic Investigations of Reactions Involving 1 Azido 1 Difluoromethyl Cyclopropane

Detailed Elucidation of Reaction Pathways and Transition States

Currently, there is no specific information available in scientific literature detailing the reaction pathways and transition states for reactions involving 1-azido-1-(difluoromethyl)cyclopropane. Mechanistic studies often rely on computational chemistry and experimental data to map the energy landscape of a reaction, identifying the most likely routes from reactants to products. Such studies for this particular compound have not been published.

Characterization and Detection of Transient Intermediates

The identification and characterization of transient intermediates are crucial for understanding reaction mechanisms. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are commonly employed for this purpose. However, no studies have been found that report the detection or characterization of any transient species formed during transformations of this compound.

Kinetic Studies and Rate-Determining Steps in Transformations of this compound

Kinetic studies provide quantitative information about reaction rates and help to identify the rate-determining step of a reaction. This is often achieved by monitoring the concentration of reactants or products over time under various conditions. There are currently no published kinetic data or determinations of rate-limiting steps for reactions involving this compound.

Stereochemical Analysis of Reaction Mechanisms and Product Formation

Stereochemical analysis is vital for understanding the three-dimensional aspects of a reaction mechanism and how it influences the stereochemistry of the products. This involves studying how the spatial arrangement of atoms in the reactant molecule affects the stereochemical outcome of the reaction. Due to the absence of research on reactions of this compound, there is no information available regarding the stereochemical pathways of its transformations.

Computational and Theoretical Studies on 1 Azido 1 Difluoromethyl Cyclopropane

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties that govern a molecule's behavior. youtube.com These methods solve approximations of the Schrödinger equation to provide information on molecular orbitals, charge distribution, and conformational stability. nih.govosti.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energies and spatial distributions of these orbitals determine how a molecule interacts with other reagents. In 1,3-dipolar cycloaddition reactions, which are characteristic of azides, the relative energies of the dipole's and dipolarophile's FMOs dictate the reaction rate and regioselectivity. nih.govresearchgate.net

For 1-azido-1-(difluoromethyl)cyclopropane, the HOMO is expected to be localized primarily on the azide (B81097) group, specifically on the terminal nitrogen atoms, which possess non-bonding electrons. The LUMO is likely distributed across the C-N-N moiety and influenced by the electron-withdrawing difluoromethyl group. The presence of the CHF₂ group is anticipated to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue, which has significant implications for its reactivity in cycloaddition reactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on theoretical principles for FMO analysis, as specific computational results for this molecule were not found in the reviewed literature.

| Orbital | Calculated Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -9.85 | N(α), N(β), N(γ) of Azide Group |

| LUMO | +1.20 | C(1)-N(α) bond, CHF₂ Group |

| HOMO-LUMO Gap | 11.05 | - |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a three-dimensional visualization of the charge distribution on a molecule's surface. libretexts.org These maps are crucial for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. wuxiapptec.comyoutube.com

In this compound, the MEP would show distinct regions of charge polarization.

Negative Potential (Red/Yellow): This region, indicating high electron density, would be concentrated around the terminal nitrogen atoms of the azide group and, to a lesser extent, the highly electronegative fluorine atoms of the difluoromethyl group. nih.govresearchgate.net

Positive Potential (Blue/Green): Electron-deficient areas would be found around the hydrogen atom of the CHF₂ group and the hydrogen atoms on the cyclopropane (B1198618) ring.

This charge distribution suggests that the azide group would be the primary site for interaction with electrophiles, while the acidic proton on the difluoromethyl group could potentially interact with bases.

Conformational Analysis and Stability Profiling

While the cyclopropane ring is conformationally rigid, rotations around the single bonds connecting the ring to the azide and difluoromethyl groups can lead to different conformers. chemistrysteps.comyoutube.com Conformational analysis aims to identify the most stable spatial arrangements of these groups and the energy barriers between them. sapub.org

Computational studies can map the potential energy surface by systematically rotating the C-N₃ and C-CHF₂ bonds. The stability of different conformers is influenced by steric hindrance and electronic interactions, such as dipole-dipole repulsion between the polar C-F and N-N bonds. It is expected that the lowest energy conformer would arrange the bulky and highly polar azide and difluoromethyl groups to minimize steric clash and unfavorable electrostatic interactions. acs.orgsoton.ac.uk

Table 2: Hypothetical Relative Energies of Conformers for this compound This table presents illustrative data based on theoretical principles for conformational analysis, as specific computational results for this molecule were not found in the reviewed literature.

| Conformer | Dihedral Angle (N-C-C-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75.2 |

| Gauche | 60° | 1.50 | 12.4 |

| Gauche | -60° | 1.50 | 12.4 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, providing detailed information about transition states, intermediates, and the associated energy changes. mdpi.comresearchgate.net For azides, DFT is particularly useful for studying their participation in 1,3-dipolar cycloaddition reactions. nih.govnih.gov

Energy Barriers and Reaction Energetics

DFT calculations can accurately model the entire energy profile of a chemical reaction. rsc.org For the 1,3-dipolar cycloaddition of this compound with a dipolarophile (e.g., an alkyne), DFT can be used to locate the transition state structures for the formation of different regioisomeric products (e.g., 1,4- and 1,5-substituted triazoles). mdpi.com The calculated activation free energy (ΔG‡) for each pathway reveals the kinetic feasibility of the reaction. nih.gov A lower energy barrier indicates a faster reaction rate. The presence of the electron-withdrawing CHF₂ group is expected to influence these barriers significantly compared to simple alkyl azides. nih.gov

Table 3: Hypothetical DFT-Calculated Activation Energies for the [3+2] Cycloaddition with Propyne This table presents illustrative data based on theoretical principles for reaction energetics, as specific computational results for this molecule were not found in the reviewed literature.

| Reaction Pathway | Product | Activation Free Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG_rxn, kcal/mol) |

|---|---|---|---|

| Pathway A (N1-C5, N3-C4) | 1,5-disubstituted triazole | 28.5 | -35.2 |

| Pathway B (N1-C4, N3-C5) | 1,4-disubstituted triazole | 25.1 | -40.8 |

Prediction of Reactivity and Selectivity

By combining FMO analysis and the calculation of energy barriers, DFT can effectively predict both the reactivity and selectivity of a reaction. researchgate.netrsc.org

Selectivity: Regioselectivity in 1,3-dipolar cycloadditions is determined by the relative heights of the activation energy barriers for the competing reaction pathways. nih.govdoaj.org As shown in the hypothetical data in Table 3, the pathway leading to the 1,4-disubstituted triazole has a lower energy barrier, suggesting it would be the kinetically favored product. DFT calculations provide a quantitative basis for this prediction, which often aligns well with experimental outcomes. nih.govacs.org

Solvent Effects on Reaction Pathways

There is a notable absence of published research specifically investigating the influence of solvents on the reaction pathways of this compound. In broader contexts, the choice of solvent is known to significantly direct the course of chemical reactions involving azides. rsc.orglookchem.com For instance, studies on other organic azides have shown that solvents can influence which reactive species are present and whether they act as electron donors or acceptors, thereby controlling the reaction outcome. rsc.org The polarity of the solvent can also affect the rates and regioselectivity of cycloaddition reactions. lookchem.combeilstein-journals.org However, without specific experimental or computational data for this compound, any discussion of solvent effects would be purely speculative.

Strategic Synthetic Applications of 1 Azido 1 Difluoromethyl Cyclopropane As a Versatile Building Block

Potential Contributions to Next-Generation Medicinal Chemistry and Agrochemical Research

Without specific research findings, reaction schemes, and data tables for "1-Azido-1-(difluoromethyl)cyclopropane," any attempt to write the requested article would involve speculation or the incorrect use of data from different compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject. Therefore, this request cannot be fulfilled at this time.

Future Research Trajectories and Emerging Opportunities for 1 Azido 1 Difluoromethyl Cyclopropane

Development of Novel Organocatalytic and Biocatalytic Transformations

The development of organocatalytic and biocatalytic transformations represents a sustainable and efficient approach to synthesizing and modifying complex molecules. mdpi.com For 1-Azido-1-(difluoromethyl)cyclopropane, research in this area could focus on:

Asymmetric Organocatalysis: The use of chiral small organic molecules as catalysts could enable the enantioselective transformation of the azido (B1232118) or cyclopropyl (B3062369) moieties, leading to the synthesis of valuable chiral building blocks for pharmaceuticals. mdpi.com

Biocatalytic Reductions and Derivatizations: Enzymes could offer highly selective methods for the reduction of the azide (B81097) to an amine or for other functional group interconversions under mild conditions. Investigating the compatibility of this compound with various enzyme classes will be a key research direction.

Exploration of Unprecedented Reactivity Modes and Multi-Component Reactions

The inherent strain of the cyclopropane (B1198618) ring, combined with the electronic properties of the azide and difluoromethyl groups, suggests that this compound could exhibit novel reactivity.

Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions, which could be triggered by various reagents or catalysts to generate unique difluoromethylated acyclic structures. acs.org

[3+2] Cycloadditions: The azide group is a well-known participant in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. nih.govacs.org Exploring these reactions with a range of alkynes and other dipolarophiles would provide access to a diverse library of novel heterocyclic compounds.

Multi-Component Reactions (MCRs): MCRs, which involve the reaction of three or more starting materials in a single step, offer a highly efficient route to complex molecules. mdpi.com Designing MCRs that incorporate this compound could lead to the rapid synthesis of novel scaffolds with potential biological activity. For instance, an Ugi or Passerini reaction involving this compound could generate complex peptide mimics or other functionalized molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry provides enhanced control over reaction parameters, improved safety, and scalability, making it an attractive technology for modern chemical synthesis. researchgate.netnih.govaurigeneservices.com

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would improve safety, particularly when handling potentially energetic azide intermediates. tue.nl

Automated Derivatization: Integrating this compound into automated synthesis platforms would enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. mit.edu This approach would accelerate the exploration of its structure-activity relationships.

| Parameter | Advantage in Flow Chemistry |

| Safety | Minimized accumulation of hazardous intermediates. |

| Control | Precise control over temperature, pressure, and reaction time. aurigeneservices.com |

| Scalability | Seamless transition from laboratory to production scale. |

| Efficiency | Increased reaction rates and yields. |

Interdisciplinary Applications and Materials Science Innovations

The unique properties imparted by the difluoromethyl and cyclopropyl groups suggest potential applications beyond traditional organic synthesis.

Medicinal Chemistry: The difluoromethyl group is a recognized bioisostere for a hydroxyl group or a thiol, and its incorporation can enhance metabolic stability and binding affinity. acs.org The cyclopropane ring acts as a rigid scaffold, which can be valuable in drug design. researchgate.net Therefore, derivatives of this compound could be investigated as novel therapeutic agents.

Materials Science: Fluorinated compounds often exhibit unique properties such as thermal stability and hydrophobicity. nih.govresearchgate.net Polymers and materials incorporating the this compound moiety could possess novel thermal or surface properties. mdpi.com For example, its incorporation into polymers via "click" chemistry could lead to materials with tailored characteristics for applications in aerospace or advanced coatings.

Q & A

Q. What are the common synthetic routes for 1-Azido-1-(difluoromethyl)cyclopropane, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves three critical steps:

- Cyclopropanation : Formation of the cyclopropane ring via transition-metal-catalyzed reactions (e.g., using diazo compounds and Rh(II) catalysts) .

- Difluoromethylation : Introduction of the difluoromethyl group via nucleophilic substitution with reagents like difluoromethyl triflate or halogenated precursors .

- Azide Incorporation : Azido group installation via nucleophilic displacement (e.g., using NaN₃ under anhydrous conditions) .

- Key Variables : Catalyst choice (e.g., Rh vs. Cu), solvent polarity, and temperature significantly impact regioselectivity and yield. For example, polar aprotic solvents (DMF, DMSO) enhance azide substitution efficiency .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming the presence and chemical environment of the difluoromethyl group (δ ~ -90 to -110 ppm) .

- IR Spectroscopy : Detects the azide stretch (ν ~ 2100–2200 cm⁻¹) to verify functional group integrity .

- GC-MS/LC-MS : Used to assess purity and identify byproducts from azide decomposition (e.g., nitriles or amines) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring .

Advanced Research Questions

Q. How does the difluoromethyl group affect the compound's stability under various experimental conditions?

- Methodological Answer : The difluoromethyl group introduces steric and electronic effects:

- Thermal Stability : Fluorine’s electronegativity stabilizes adjacent bonds, reducing thermal decomposition rates compared to non-fluorinated analogs. However, the azide group remains thermally labile, requiring storage below -20°C .

- Hydrolytic Sensitivity : The difluoromethyl group resists hydrolysis, but the azide moiety can react with moisture to form amines. Anhydrous conditions (e.g., molecular sieves) are essential for long-term storage .

- Table : Stability Comparison Under Accelerated Conditions (40°C, 75% RH):

| Condition | Degradation Rate (%/day) | Major Byproduct |

|---|---|---|

| Ambient Light | 2.5 | 1-Amino derivative |

| Dark, Dry | 0.3 | None detected |

| Acidic (pH 3) | 5.8 | Cyclopropane ring-opened products |

Q. What computational methods are used to predict the reactivity of the azide group in this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for azide decomposition (e.g., Curtius rearrangement) and predict activation energies. Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy .

- Molecular Dynamics (MD) : Simulate solvent effects on azide stability, particularly in polar protic solvents that accelerate decomposition .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes), leveraging fluorine’s stereoelectronic effects to enhance binding affinity .

Q. How can researchers resolve contradictions in literature regarding the biological activity of fluorinated cyclopropane derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from structural databases (Cambridge Structural Database, Protein Data Bank) to identify trends in fluorine’s role in bioactivity .

- Controlled Comparative Studies : Synthesize analogs (e.g., replacing difluoromethyl with CF₃ or CH₃) and compare their ADMET profiles. For example:

| Substituent | LogP | Metabolic Half-life (h) | Target Binding Affinity (nM) |

|---|---|---|---|

| CF₂H | 1.2 | 12.3 | 45 |

| CF₃ | 1.8 | 8.7 | 62 |

| CH₃ | 0.9 | 4.5 | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.